![molecular formula C20H17N5O2S B2715906 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole CAS No. 2097934-99-9](/img/structure/B2715906.png)
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole
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Overview
Description
“3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” is a complex organic compound. It is a white solid with a melting point of 175–177 °C . The compound has been characterized using 1H NMR and 13C NMR .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of “3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” can be analyzed using various spectroscopic techniques such as NMR . The 1H NMR spectrum shows signals for aromatic protons and the 13C NMR spectrum provides information about the carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 175–177 °C . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole, focusing on six unique fields:
Antibacterial Agents
3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole: has shown significant potential as an antibacterial agent. The compound’s structure allows it to interact with bacterial cell walls and inhibit their growth. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Applications
The compound has also been explored for its antiviral properties. Studies have indicated that derivatives of 1,2,5-thiadiazole exhibit activity against viruses such as HIV-1 . The mechanism involves the inhibition of viral replication, which could be crucial in managing viral infections. This application is particularly relevant in the ongoing search for effective antiviral therapies.
Anticancer Research
In the field of oncology, 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole has been investigated for its potential anticancer properties. The compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Its ability to target specific cancer cell lines while sparing normal cells makes it a valuable candidate for further development in cancer treatment.
Neuroprotective Agents
Research has shown that this compound may have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its antioxidant properties help protect neurons from oxidative stress and apoptosis.
Anti-inflammatory Applications
The anti-inflammatory properties of 3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, it has shown potential in inhibiting enzymes involved in metabolic disorders and certain types of cancer.
These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Synthetic (E)-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents Synthesis of (1,2,3-Thiadiazol-4-yl)(metoxy)phenylamines and Schiff Synthesis and Characterization of New Ligand N,N-Dimethyl-4 : Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents : Synthetic (E)-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium : Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding
Future Directions
The future directions for research on “3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it could be interesting to investigate its potential as a therapeutic agent.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as our compound, are known to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets . This interaction could lead to changes in cellular function, but the specifics would depend on the exact nature of the target.
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.
Pharmacokinetics
Due to the mesoionic nature of the 1,3,4-thiadiazole moiety, these compounds are known to be able to cross cellular membranes , which could influence their bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The stability and activity of 1,3,4-thiadiazole derivatives are known to be influenced by the presence of the =n-c-s moiety and strong aromaticity of the ring .
properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(25-10-8-24(9-11-25)18-13-21-28-23-18)15-6-7-17-16(12-15)19(27-22-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUANZHFIYBHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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